molecular formula C21H28N4O3S B2491791 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 1049445-01-3

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2491791
CAS No.: 1049445-01-3
M. Wt: 416.54
InChI Key: WTGORQKZYKYMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 1049445-01-3) is a chemical compound with a molecular formula of C21H28N4O3S and a molecular weight of 416.5 g/mol . Its structure integrates a benzamide core linked via an ethyl chain to a phenylpiperazine moiety, further substituted with a dimethylsulfamoyl group. This specific architecture is characteristic of compounds investigated for their potential in medicinal chemistry and biochemical research. Compounds featuring the phenylpiperazine pharmacophore are frequently explored for their interaction with various neurological targets . Furthermore, structurally related benzanilides containing a piperazine group have been identified as starting points in anti-infective drug discovery, demonstrating multi-stage antiplasmodial activity against Plasmodium falciparum strains and broad-spectrum antibacterial efficacy against Gram-positive and Gram-negative ESKAPE pathogens . The presence of the dimethylsulfamoyl group is a feature found in molecules with diverse bioactivities, suggesting this compound may be a valuable scaffold for developing enzyme inhibitors or receptor modulators. This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for biological screening. This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-23(2)29(27,28)20-10-8-18(9-11-20)21(26)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGORQKZYKYMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Dimethylsulfamoyl)benzoic Acid

This intermediate is prepared through sulfonylation of 4-aminobenzoic acid. A representative protocol involves:

  • Sulfonation : Treatment of 4-aminobenzoic acid with chlorosulfonic acid at 0–5°C to form 4-sulfamoylbenzoic acid.
  • Dimethylation : Reaction with dimethylamine in the presence of a base (e.g., potassium carbonate) in tetrahydrofuran (THF) at 60°C for 12 hours.

Key Data :

Parameter Value
Yield 85–92%
Melting Point 198–200°C
Purity (HPLC) ≥98%

Synthesis of 2-(4-Phenylpiperazin-1-yl)ethylamine

This amine component is synthesized via a two-step process:

Preparation of 4-Phenylpiperazine

4-Phenylpiperazine is obtained through nucleophilic aromatic substitution:

  • Reaction Conditions :
    • Substrate : 1-Bromo-4-nitrobenzene
    • Reagent : Piperazine (excess)
    • Solvent : Dimethylformamide (DMF)
    • Temperature : 120°C, 24 hours
    • Catalyst : Potassium iodide (KI)
  • Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂, 50 psi) over palladium on carbon (Pd/C) in ethanol.

Key Data :

Parameter Value
Yield (4-phenylpiperazine) 78%
Purity (NMR) >95%

Ethylamine Chain Introduction

The ethylamine spacer is introduced via alkylation:

  • Alkylation : Reacting 4-phenylpiperazine with 2-chloroethylamine hydrochloride in acetonitrile under reflux (24 hours) with potassium carbonate as a base.
  • Purification : Crystallization from acetonitrile yields 2-(4-phenylpiperazin-1-yl)ethylamine as a white solid.

Amide Bond Formation: Coupling of Intermediates

The final step involves coupling 4-(dimethylsulfamoyl)benzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. Two predominant methods are employed:

Acyl Chloride Method

  • Activation : Conversion of the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours.
  • Amidation : Reaction of the acyl chloride with the amine in DCM, catalyzed by triethylamine (TEA) at 0°C to room temperature for 12 hours.

Key Data :

Parameter Value
Yield 75–80%
Purity (LCMS) 97.5%

Carbodiimide-Mediated Coupling

  • Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.
  • Conditions : Stirring at room temperature for 24 hours, followed by aqueous workup and chromatography.

Optimization Insight :

  • Solvent Choice : DMF outperforms THF due to better solubility of intermediates.
  • Catalyst : HOBt suppresses racemization and improves yield by 10–15% compared to EDCl alone.

Mechanistic and Kinetic Considerations

Sulfonylation Dynamics

The dimethylsulfamoyl group’s introduction proceeds via a two-step mechanism:

  • Electrophilic Attack : Chlorosulfonic acid reacts with the amino group, forming a sulfamic acid intermediate.
  • Nucleophilic Displacement : Dimethylamine displaces the chloride, driven by the base’s deprotonation of the sulfamic acid.

Amidation Kinetics

The rate-determining step in acyl chloride-mediated amidation is the nucleophilic attack of the amine on the electrophilic carbonyl carbon. Polar aprotic solvents (e.g., DCM) stabilize the transition state, accelerating the reaction.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Efficiency Scalability
Acyl Chloride 75–80 97–98 High Industrial
Carbodiimide Coupling 80–85 98–99 Moderate Lab-scale

Critical Observations :

  • The acyl chloride method is preferred for large-scale synthesis due to lower reagent costs.
  • Carbodiimide coupling offers higher purity but requires chromatographic purification, limiting scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its interaction with neurotransmitter receptors, particularly dopamine receptors. It has been explored for its potential therapeutic effects in treating neurological disorders such as Parkinson's disease and schizophrenia .

Table 1: Potential Therapeutic Applications

Application AreaDescription
NeurologyPotential treatment for Parkinson's disease and schizophrenia
PharmacologyModulation of neurotransmitter activity through receptor interaction
Drug DiscoveryUsed as a reference compound in developing novel pharmaceuticals

The compound exhibits significant biological activity due to its mechanism of action involving dopamine receptor modulation. Studies indicate that it acts as an agonist or antagonist at these receptors, influencing various neurological pathways .

Case Study 1: Neurological Disorders

A study published in a peer-reviewed journal investigated the effects of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide on animal models of Parkinson's disease. The findings indicated that the compound significantly improved motor function and reduced dopaminergic neuron loss, suggesting its potential as a neuroprotective agent .

Case Study 2: Antipsychotic Effects

Another study focused on the compound's antipsychotic properties. Researchers found that it effectively reduced symptoms in rodent models of schizophrenia, demonstrating its ability to modulate dopamine receptor activity positively .

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, primarily dopamine receptors. The compound acts as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing various neurological pathways. This interaction is mediated through the binding of the compound to the receptor’s active site, leading to conformational changes that alter receptor function.

Comparison with Similar Compounds

Structural Analog 1: 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(Pyridin-2-yl)phenyl)pentanamide ()

  • Key Differences :
    • Backbone : Pentanamide chain vs. benzamide core.
    • Substituents : 2,4-Dichlorophenylpiperazine vs. 4-phenylpiperazine; pyridinylphenyl group vs. dimethylsulfamoyl.
  • Pharmacological Implications :
    • The dichlorophenyl group enhances dopamine D3 receptor selectivity, while the pyridinylphenyl moiety may improve blood-brain barrier penetration .
    • The target compound’s dimethylsulfamoyl group likely increases solubility but may reduce receptor specificity compared to halogenated analogs.

Structural Analog 2: Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA) ()

  • Key Differences :
    • Substituents : Radioiodine (e.g., 4-iodo) vs. dimethylsulfamoyl; methoxy vs. sulfamoyl groups.
  • Pharmacological Implications: Radioiodinated analogs exhibit high sigma-1 receptor affinity (Kd = 5.80 nM) and tumor uptake in prostate cancer models, making them suitable for imaging . Nonradioactive derivatives could inhibit tumor growth, as seen with PIMBA in colony formation assays .

Structural Analog 3: 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides ()

  • Key Differences :
    • Substituents : 2-Furoylpiperazinylmethyl vs. dimethylsulfamoyl; substituted phenyl vs. phenylpiperazine.
  • Pharmacological Implications :
    • These compounds inhibit acetylcholinesterase (IC₅₀ = 0.8–1.2 µM) for Alzheimer’s therapy. The furoyl group enhances π-π stacking with enzyme active sites .
    • The target compound’s dimethylsulfamoyl group may reduce cholinesterase affinity but improve metabolic stability.

Structural Analog 4: G500-0482 (N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(propan-2-yloxy)benzamide) ()

  • Key Differences: Substituents: Isopropoxy vs. dimethylsulfamoyl; dimethylaminophenyl vs. unsubstituted benzamide.
  • Molecular weight (C30H38N4O2) is comparable to the target compound, suggesting similar pharmacokinetics .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Receptor Target Binding Affinity (Kd) Therapeutic Use
Target Compound Benzamide 4-(Dimethylsulfamoyl), 4-phenylpiperazine Sigma/Dopamine N/A Hypothetical: Cancer
[¹²⁵I]PIMBA () Benzamide 4-Iodo, methoxy Sigma-1 5.80 nM Prostate cancer imaging
G500-0482 () Benzamide 4-Isopropoxy, dimethylaminophenyl Undisclosed N/A Undisclosed
Furoylpiperazinylmethyl () Benzamide 2-Furoylpiperazinylmethyl Acetylcholinesterase IC₅₀ = 0.8–1.2 µM Alzheimer’s disease

Table 2: Physicochemical Properties

Compound Molecular Weight Solubility (Predicted) LogP
Target Compound ~450 g/mol Moderate (sulfamoyl) ~3.5
[¹²⁵I]PIMBA () ~550 g/mol Low (iodine) ~4.2
G500-0482 () 486.65 g/mol Low (isopropoxy) ~4.8

Biological Activity

4-(Dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in the field of neurology. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N4O3S. The compound features a benzamide core, a dimethylsulfamoyl group, and a piperazine moiety, which contribute to its biological properties.

PropertyValue
Molecular Weight396.54 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

The primary mechanism of action involves the interaction with neurotransmitter receptors, particularly dopamine receptors. This compound can act as either an agonist or antagonist, modulating neurotransmitter activity and influencing various neurological pathways. The binding affinity to these receptors leads to conformational changes that alter receptor function, potentially affecting conditions such as schizophrenia and Parkinson's disease.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuroprotective effects. For instance, studies have shown that related piperazine derivatives can inhibit acetylcholinesterase (AChE), which plays a crucial role in Alzheimer's disease by preventing the breakdown of acetylcholine .

Case Studies

  • Alzheimer's Disease Research : A study highlighted the synthesis and evaluation of multi-targeted agents for Alzheimer's disease, where derivatives similar to this compound showed inhibition of butyrylcholinesterase (BChE) and AChE, along with neuroprotective effects against oxidative stress in neuronal cell lines .
  • Anticonvulsant Activity : Another research effort synthesized various derivatives based on the piperazine structure and evaluated their anticonvulsant activity in animal models. These studies demonstrated that modifications in the piperazine moiety could lead to enhanced pharmacological profiles against seizures .

Pharmacological Applications

The compound has been investigated for its potential in treating various neurological disorders:

  • Schizophrenia : The modulation of dopamine receptors may provide therapeutic benefits for patients suffering from schizophrenia.
  • Parkinson's Disease : By influencing dopaminergic pathways, it may help alleviate symptoms associated with Parkinson's disease.

Q & A

Q. Why is the ethyl linker between the benzamide and piperazine critical for activity?

  • Methodological Answer : The linker’s length and flexibility (e.g., ethyl vs. propyl) balance conformational freedom and steric hindrance. Rigid analogs may lose activity due to poor target fit, while overly flexible linkers reduce binding entropy. SAR studies show ethyl optimizes receptor engagement .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Methodological Answer :
  • Neuropsychiatric targets : Use rodent models (e.g., forced swim test for antidepressants).
  • Oncology : Xenograft models with human tumor lines (e.g., breast cancer MDA-MB-231).
  • Dosing : Intraperitoneal administration with pharmacokinetic sampling at 0, 1, 4, 8, 24h post-dose .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.